molecular formula C24H26FN3O3 B1192051 A-1165901

A-1165901

Cat. No.: B1192051
M. Wt: 423.49
InChI Key: XRVJVYHEFSIEJG-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A-1165901 is a urea-type, selective TRPV1 antagonist synthesized to investigate the thermoregulatory effects of vanilloid receptor modulation. Unlike many TRPV1 antagonists that induce hyperthermia, this compound causes hypothermia in rodents through mechanisms dependent on ambient temperature:

  • At thermoneutrality (26°C): Hypothermia results from tail-skin vasodilation, increasing heat loss .
  • In cold conditions (17°C): Hypothermia arises from inhibited thermogenesis, reducing metabolic heat production .

Its hypothermic effects are mediated by TRPV1 channels on abdominal sensory nerves, as demonstrated by abolished responses in RTX-desensitized rats and Trpv1−/− mice .

Properties

Molecular Formula

C24H26FN3O3

Molecular Weight

423.49

IUPAC Name

1-((R)-2,2-Diethyl-6-fluoro-chroman-4-yl)-3-(1-methyl-isoquinolon-5-yl)-urea

InChI

InChI=1S/C24H26FN3O3/c1-4-24(5-2)13-20(18-11-15(25)9-10-21(18)31-24)28-23(30)27-19-8-6-7-16-14(3)26-22(29)12-17(16)19/h6-11,20H,4-5,12-13H2,1-3H3,(H2,27,28,30)/t20-/m1/s1

InChI Key

XRVJVYHEFSIEJG-HXUWFJFHSA-N

SMILES

O=C(NC1=CC=CC2=C1CC(N=C2C)=O)N[C@@H]3CC(CC)(CC)OC4=C3C=C(F)C=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

A1165901;  A-1165901;  A 1165901

Origin of Product

United States

Comparison with Similar Compounds

Discussion of Key Findings

Dual Modulation Underlies Hypothermia: this compound and AMG7905 uniquely combine capsaicin blockade with proton enhancement, disrupting acid-sensing pathways that regulate thermogenesis and vasodilation .

Thermoregulatory Divergence: Hyperthermic antagonists block both TRPV1 activation modes, leading to unopposed heat conservation, while hypothermic agents exploit proton potentiation to promote heat loss .

Clinical Implications: The abdominal specificity of this compound suggests localized TRPV1 targeting could mitigate systemic side effects, offering a template for pain therapeutics without hyperthermic risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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